molecular formula C5H11ClN4 B3059963 [1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride CAS No. 1559059-85-6

[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride

Cat. No.: B3059963
CAS No.: 1559059-85-6
M. Wt: 162.62
InChI Key: BDBWHFVLSYIABK-UHFFFAOYSA-N
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Description

1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The compound has a molecular weight of 112.13 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride, involves multi-step chemical modifications . The process starts with the conversion of a compound into its derivative, which is then transformed into another derivative . The final step involves the cyclization of the compound, producing its 1,2,4-triazole derivative . This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . The IR absorption spectra of the compound are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of the compound shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride include a melting point of 165-169 °C and solubility in acetone of 2.5%, clear, colorless to faintly yellow .

Scientific Research Applications

Heterocyclic Compounds in Medicine

Heterocyclic compounds like 1,2,4-triazole have a wide range of biological properties and low toxicity. They serve as the basis for creating various medications. Recent research has synthesized and investigated the properties of N-R-amides and hydrazides of 2-[4-R-5-(3'-methylxanthine-7'-yl)-1,2,4-triazole-3-ylthio]acetic acid, showing potential for medical applications (Hotsulia, 2018).

Role in Organic Synthesis

1,2,4-Triazole derivatives are crucial in organic synthesis, including the formation of novel heterocyclic structures. A study on (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime demonstrated the synthesis process and its potential for further chemical applications (Abdel-Wahab et al., 2023).

Biological Activities

1,2,4-Triazole scaffolds are significant for their biological activities. For instance, they play a vital role in clinical drugs with applications ranging from antimigraine to antiviral treatments (Prasad et al., 2021).

Optical Activity and Drug Design

The optical activity of certain 1,2,4-triazole derivatives is of considerable interest, especially for advanced drug design. Studying the rotation of the polarization plane of these derivatives provides valuable insights into their potential medical applications (Karpun et al., 2022).

Pharmacological Potential

Research into 1,2,4-triazole derivatives has also explored their pharmacological potential, including their use in creating compounds with analgesic, neuroleptic, diuretic, and anti-inflammatory properties (Salionov, 2015).

Antifungal Activities

1,2,4-Triazole rings are known for their antifungal activities. Recent developments in this field involve synthesizing novel derivatives and screening their efficacy against various fungal strains (Haggam, 2021).

Future Directions

The future directions for the research and development of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride and similar compounds could involve further exploration of their potential applications in medicine, drug discovery, agrochemicals, and material sciences . In particular, their potential as anticancer agents is of significant interest .

Properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBWHFVLSYIABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559059-85-6
Record name 4H-1,2,4-Triazole-3-methanamine, α,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559059-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride
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